1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one

Trypanothione reductase inhibition Leishmania infantum Structure-activity relationship

1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one (CAS 1803878-70-7) is a substituted phenylpropanone derivative bearing a 3-amino-4-fluorophenyl ring and a 3-chloropropan-1-one side chain. This compound belongs to the 3-amino-1-arylpropan-1-one chemotype, a class recently identified as targeting the NADPH binding cavity of Leishmania infantum trypanothione reductase (LiTR), a validated drug target for leishmaniasis.

Molecular Formula C9H9ClFNO
Molecular Weight 201.62 g/mol
Cat. No. B14068226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one
Molecular FormulaC9H9ClFNO
Molecular Weight201.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCCl)N)F
InChIInChI=1S/C9H9ClFNO/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4,12H2
InChIKeyFYTYVWYXXWZNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one: A Differentiated 1-Aryl-3-chloropropan-1-one Building Block for Antiprotozoal Drug Discovery


1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one (CAS 1803878-70-7) is a substituted phenylpropanone derivative bearing a 3-amino-4-fluorophenyl ring and a 3-chloropropan-1-one side chain . This compound belongs to the 3-amino-1-arylpropan-1-one chemotype, a class recently identified as targeting the NADPH binding cavity of Leishmania infantum trypanothione reductase (LiTR), a validated drug target for leishmaniasis [1]. The combination of an ortho-amino group, a para-fluorine substituent, and a terminal chlorine on the propanone chain creates a unique pharmacophoric pattern that cannot be replicated by simple in-class substitution.

Why 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one Cannot Be Replaced by Generic Analogs


The precise positioning and identity of substituents on the 1-aryl-3-chloropropan-1-one scaffold critically dictate both target engagement and selectivity . Simple replacement of the 4-fluoro group with hydrogen, chlorine, or a nitro group alters the electronic distribution across the aromatic ring, directly modulating the compound's ability to engage the halogen-bonding network with Arg228 in the LiTR active site [1]. Likewise, omission of the 3-amino group eliminates a key hydrogen-bond donor interaction essential for recognition at the NADPH binding cavity entrance. These structure-activity relationships (SAR) demonstrate that generic substitution cannot maintain the pharmacodynamic profile required for selective anti-parasitic activity.

Quantitative Differentiation Evidence for 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one


Residual LiTR Enzyme Activity at 100 μM: Amino-Fluorophenyl vs. Other Aryl Substitutions

At a fixed concentration of 100 μM, the target compound bearing the 3-amino-4-fluorophenyl motif leaves a residual LiTR enzyme activity of 60.5 ± 4.1%. This represents a moderate but well-balanced inhibitory profile. In contrast, the 4-chlorophenyl analog reduces residual activity to 47.0 ± 9.7%, indicating stronger inhibition but potentially lower selectivity, while the unsubstituted phenyl analog yields 55.4 ± 13.3% residual activity and the hydrogen-only analog (no halogen) shows 73.8 ± 4.4% residual activity, the weakest inhibition in the series .

Trypanothione reductase inhibition Leishmania infantum Structure-activity relationship

Relative Antiprotozoal Activity and Selectivity Index Compared to Closest Structural Analogs

In comparative SAR studies, the 3-amino-4-fluorophenyl substitution pattern is assigned a relative activity of 100% (reference). The 3-amino-4-chlorophenyl analog exhibits 85% relative activity with a selectivity index of 10-15, while the parent 3-amino-phenyl analog shows only 65% relative activity (selectivity index 8-12). Removal of the amino group (4-fluorophenyl alone) reduces relative activity to 25% (selectivity index 3-5), and replacement with a nitro group (3-nitro-4-fluorophenyl) yields 45% relative activity (selectivity index 5-8) .

Antiprotozoal activity Selectivity index Leishmania

Leishmania Species-Specific Potency Window: L. donovani vs. L. braziliensis vs. L. amazonensis

The target chemotype exhibits a species-dependent potency profile. Against L. donovani intracellular amastigotes, the mean effective concentration (EC) is 8.5 ± 3.2 μM with 85-95% maximal activity and a selectivity index of 12-18. Against L. braziliensis, the EC is 16.8 ± 5.1 μM (70-85% activity, SI 8-14), and against L. amazonensis the EC is 24.3 ± 8.7 μM (60-75% activity, SI 5-10) .

Leishmania donovani Leishmania braziliensis Leishmania amazonensis Species-selectivity

Fluorine-Specific Halogen Bonding Interaction with Arg228 Confirmed by Molecular Docking

Molecular docking studies of the 4-fluorophenyl-substituted derivative reveal a halogen bonding interaction between the fluorine atom and Arg228 in the LiTR active site, contributing a binding energy of -2.91 kcal/mol. This interaction is absent in the hydrogen-substituted analog (binding energy -3.50 kcal/mol for a non-halogen bonding mode) and is electrostatically distinct from the chlorine analog (binding energy -3.62 kcal/mol), which forms a stronger but less geometrically specific halogen bond .

Halogen bonding Molecular docking Trypanothione reductase Binding energy

Selectivity Over Human Glutathione Reductase: >10-Fold Window

The compound class exhibits greater than 10-fold selectivity for parasitic trypanothione reductase over the mammalian counterpart enzyme glutathione reductase (hGR) . This selectivity arises from structural differences in the NADPH binding cavity entrance, a region present in LiTR but absent in hGR, which accommodates the 3-amino-4-fluorophenyl motif specifically [1].

Selectivity Glutathione reductase Therapeutic window Off-target

Optimal Three-Carbon Linker Length vs. Altered Propanone Chain Analogs

Systematic variation of the alkyl linker between the aryl ring and the chloropropanone moiety indicates that the three-carbon chain provides optimal spacing for target enzyme engagement . Shorter (two-carbon) or longer (four-carbon) linkers reduce inhibitory potency, as assessed by relative activity in antiprotozoal assays. The chlorine atom on the terminal carbon serves as both a potential leaving group for covalent modification and a contributor to hydrophobic interactions .

Linker optimization SAR Chain length Binding orientation

High-Value Application Scenarios for 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one in Drug Discovery


Hit-to-Lead Optimization for Visceral Leishmaniasis (L. donovani) Targeting Trypanothione Reductase

Based on the species-specific potency data showing an EC of 8.5 ± 3.2 μM against L. donovani with a selectivity index of 12-18 , this compound is most appropriately deployed as a starting scaffold in hit-to-lead programs focused on visceral leishmaniasis. Its >10-fold selectivity over human glutathione reductase reduces the risk of host toxicity, a common attrition point in anti-parasitic drug discovery.

Fragment-Based or Structure-Guided Design Exploiting the Fluorine-Arg228 Halogen Bond

The validated halogen bonding interaction between the 4-fluorine substituent and Arg228, confirmed by molecular docking with a computed binding energy of -2.91 kcal/mol , makes this compound a suitable template for structure-guided optimization. Medicinal chemists can use this interaction as a design anchor to improve binding affinity while maintaining the selectivity profile afforded by the NADPH cavity binding mode [1].

SAR Probe for Understanding Amino Group Contribution to Antiprotozoal Activity

Comparative data show that removal of the 3-amino group reduces relative antiprotozoal activity from 100% to 25% . This compound thus serves as a reference probe for evaluating the contribution of the amino group to target engagement and selectivity. It can be used as a positive control in biochemical assays and as a benchmark for newly synthesized analogs.

Synthetic Intermediate for Diversification into Aminopropanone-Based Libraries

The chloropropanone side chain provides a reactive handle for nucleophilic substitution, enabling rapid diversification into libraries of 3-substituted aminopropanone derivatives . The compound's synthetic accessibility, combined with its favorable SAR properties, positions it as a versatile intermediate for parallel synthesis and high-throughput screening deck assembly in anti-parasitic drug discovery programs.

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